molecular formula C11H13BrO4 B1427872 Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate CAS No. 1247079-65-7

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Cat. No. B1427872
CAS RN: 1247079-65-7
M. Wt: 289.12 g/mol
InChI Key: ZUSFPYSSNMCSOL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate, commonly referred to as EBH, is a synthetic compound with a variety of applications in scientific research. EBH has been used in a wide range of experiments, from drug discovery to biochemistry, due to its unique properties. EBH has the ability to act as a catalyst in a variety of reactions, including the synthesis of other compounds. It also serves as a ligand, or receptor, for certain molecules, allowing scientists to study their interactions. Additionally, EBH is known for its ability to bind to metal ions, making it useful for studying the structure and function of metal-containing proteins.

Scientific Research Applications

EBH has been used in a variety of scientific research applications, including drug discovery, biochemistry, and protein structure and function studies. In drug discovery, EBH has been used as a ligand to study the interactions between drugs and their target proteins. In biochemistry, EBH has been used as a catalyst in the synthesis of other compounds. Additionally, EBH has been used to study the structure and function of metal-containing proteins by binding to metal ions.

Mechanism of Action

The mechanism of action of EBH is not fully understood, however it is believed to act as a ligand or receptor for certain molecules. This allows EBH to bind to metal ions, which can then be used to study the structure and function of metal-containing proteins. Additionally, EBH can act as a catalyst in the synthesis of other compounds, allowing scientists to study the interactions between different molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBH are not fully understood. However, EBH has been studied for its potential to bind to metal ions, which could be used to study the structure and function of metal-containing proteins. Additionally, EBH has been used as a ligand in drug discovery studies, allowing scientists to study the interactions between drugs and their target proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using EBH in laboratory experiments is its ability to act as a ligand or receptor for certain molecules. This allows EBH to bind to metal ions, making it useful for studying the structure and function of metal-containing proteins. Additionally, EBH can act as a catalyst in the synthesis of other compounds, allowing scientists to study the interactions between different molecules. However, EBH is not without its limitations. It is a synthetic compound, and its effects on biochemical and physiological processes are not fully understood.

Future Directions

There are a number of potential future directions for EBH research. One potential direction is to explore its potential as a therapeutic agent, as its ability to bind to metal ions could make it useful in the treatment of certain diseases. Additionally, further research could be conducted on its potential as a ligand or receptor for other molecules, as this could be useful in drug discovery studies. Finally, further research could be conducted on the biochemical and physiological effects of EBH, as this could lead to a better understanding of its potential applications.

properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSFPYSSNMCSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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